![molecular formula C7H9N3O B13324053 (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13324053.png)
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core with a methyl substituent at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a pyrazolo[1,5-a]pyrazine core structure, drawing interest in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound is used in scientific research for several applications:
- Medicinal Chemistry The compound is used in medicinal chemistry due to its unique pyrazolo[1,5-a]pyrazine core structure, which gives it distinct chemical and biological properties.
- Organic Synthesis It is also utilized in organic synthesis as a building block for creating more complex molecules.
Chemical Reactions
This compound participates in various chemical reactions:
- Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution can occur at specific locations on the pyrazine ring.
Analogues and Derivatives
- 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are negative allosteric modulators (NAMs) of the metabotropic .
- Examples of these derivatives include :
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-(3-methylisoxazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
- (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-(3-aminoisoxazol-5-yl)-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-3-(3-phenylisoxazol-5-yl)-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
- (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-(3-pyrazin-2-ylisoxazol-5-yl)-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-[3-(3-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(4-methyl-3-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
Mechanism of Action
The mechanism of action of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Impact : The 4-chlorophenyl group at position 2 (Compound 3o) significantly enhances anticancer activity, suggesting electron-withdrawing groups improve target binding .
- Chirality : The (S)-7-methyl configuration may reduce metabolic clearance, though comparative studies with the (R)-isomer are lacking .
- Redox-Active Moieties: Ferrocenyl derivatives exhibit dual mechanisms (apoptosis and ROS generation), unlike non-metallated analogs .
Pharmacological and Pharmacokinetic Comparisons
Pharmacokinetics (PK)
- Cyclic vs. Acyclic Forms : The cyclic prodrug has a 4-fold higher plasma exposure and longer half-life (t₁/₂ = 30 min) than its acyclic counterpart (t₁/₂ = 10 min) due to reduced clearance .
- Stability : Cyclization is favored under basic conditions but reversible in phosphate buffer, with <6% conversion to the reactive acyclic form .
Notes:
- The one-pot method is efficient but less stereoselective, whereas the Negishi coupling allows precise control over chirality .
- Base-catalyzed cyclization (e.g., Na₂CO₃ in dioxane/water) is optimal for generating cyclic prodrugs .
Stability and Reactivity
- Cyclization Reversibility : The cyclic form slowly reverts to the acyclic β-amidomethyl vinyl sulfone under physiological pH, but GSH adduct formation is negligible (<6%), limiting its utility as a prodrug .
- Metabolic Stability : The (S)-7-methyl analog’s stereochemistry may hinder oxidative metabolism, though in vivo data are pending .
Biological Activity
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its role as a negative allosteric modulator of metabotropic glutamate receptors, its potential in cancer therapy, and relevant case studies.
This compound primarily acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction modulates receptor activity without directly activating or inhibiting them, allowing for nuanced control over neurological pathways. Such modulation has implications for treating various neurological disorders, including anxiety and depression .
2. Biological Activity in Cancer Therapy
Recent studies have highlighted the compound's efficacy against cancer cell lines, particularly in lung cancer. For instance:
- Cell Line Studies : The compound exhibited inhibitory effects on the proliferation of A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 26 | Induction of autophagy without apoptosis |
MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
NCI-H460 | 0.39 | Induction of autophagy |
3. Case Studies and Research Findings
Several case studies have been conducted to evaluate the compound's biological activities:
- Study by Wei et al. : This research focused on the antitumor effects of various pyrazole derivatives, including this compound. The findings indicated significant growth inhibition in A549 cells with an IC50 value of 26 µM .
- Research by Cankara et al. : This study evaluated pyrazole derivatives for their anticancer potential across multiple cell lines (Huh-7, HCT-116). The findings revealed promising cytotoxicity with IC50 values ranging from 1.1 µM to 3.3 µM .
4. Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound exhibits rapid clearance in vivo. The compound demonstrated a half-life of approximately 10 minutes in mice following intravenous administration . This rapid clearance may limit its therapeutic window; however, modifications to the chemical structure could enhance its pharmacokinetic properties.
5. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic applications in neurology and oncology. Its role as a negative allosteric modulator of mGluR2 receptors positions it as a potential candidate for treating anxiety and depression while also demonstrating significant anticancer properties.
Future research should focus on:
- Developing analogs with improved pharmacokinetic profiles.
- Conducting clinical trials to evaluate efficacy and safety in human subjects.
- Exploring additional therapeutic targets within the pyrazole framework.
The ongoing investigation into this compound's diverse biological activities underscores its potential impact on drug development and therapeutic strategies in various medical fields.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one?
Methodological Answer: The compound can be synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids. Key steps include amide formation, pyrazine ring closure, hydrolysis, and dehydration. Alternative routes involve using sodium carbonate in 1,4-dioxane/water mixtures for cyclization, yielding derivatives with >69% efficiency . For enantioselective synthesis, Pd-catalyzed Negishi coupling under anhydrous THF conditions has been applied, though yields vary (15–48%) depending on substituents .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer: Characterization relies on:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ = 11.55 ppm for NH protons in DMSO-d6) .
- HRMS : For exact mass verification (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) .
- HPLC : Purity >99% is achievable via column chromatography (elution with EtOAc/hexanes) .
Q. What preliminary biological activities are associated with this scaffold?
Methodological Answer: Derivatives exhibit:
- Anticancer activity : Induction of apoptosis in A549 lung cancer cells via ROS elevation and integrin β4 modulation (IC50 values pending further validation) .
- Neurological effects : Negative allosteric modulation of mGluR2 receptors, with in vivo activity in rodent cognition models at 0.32 mg/kg doses .
Advanced Research Questions
Q. How do structural modifications at position 7 influence bioactivity?
Methodological Answer: Functionalization at position 7 (e.g., methylsulfonyl or trifluoromethyl groups) enhances metabolic stability and target affinity. For example:
- Methylsulfonyl derivatives (e.g., compound 2 in ) show improved solubility and pharmacokinetic profiles.
- Trifluoropropyl substituents (e.g., compound 20 in ) increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
Table 1: SAR Trends for Position 7 Modifications
Substituent | Bioactivity Impact | Reference |
---|---|---|
-SO2CH3 | Improved metabolic stability | |
-CF3 | Enhanced CNS penetration | |
-CH3 (S-configuration) | Selective mGluR2 modulation |
Q. What analytical challenges arise in monitoring intramolecular cyclization during synthesis?
Methodological Answer: The compound’s β-amidomethyl vinyl sulfone precursors are prone to cyclization into inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Mitigation strategies include:
- LCMS monitoring : Track reaction progress in real-time to halt at the acyclic intermediate stage .
- pH/temperature control : Reactions in buffered aqueous/organic mixtures (e.g., Na2CO3 in dioxane/water) suppress side reactions .
Q. How can researchers validate target engagement in neurological models?
Methodological Answer: For mGluR2 NAMs (e.g., compound 11 in ):
- PK-PD modeling : Correlate plasma concentrations with receptor occupancy using radioligand displacement assays.
- Behavioral assays : Use V-maze tests in rodents to assess cognitive enhancement at sub-mg/kg doses .
Table 2: Key Pharmacokinetic Parameters for Lead Compound
Parameter | Value (Compound 11) | Reference |
---|---|---|
Plasma half-life | 4.2 h | |
Brain-to-plasma ratio | 0.8 | |
mGluR2 IC50 | 12 nM |
Q. Contradictions and Recommendations
- Synthetic Yield Discrepancies : While one-pot methods claim >69% yields , Pd-catalyzed routes report lower efficiencies (15–48%) due to steric hindrance . Recommendation: Optimize ligand/catalyst ratios (e.g., CPhos/Pd(dba)2) for cross-coupling steps.
- Biological Activity Variability : Apoptosis induction in A549 cells is ROS-dependent , but exact IC50 values remain unreported. Recommendation: Standardize ROS measurement protocols (e.g., DCFH-DA assays) across studies.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(7S)-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)/t5-/m0/s1 |
InChI Key |
KACPQTXKKIQJLK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=CC=NN12 |
Canonical SMILES |
CC1CNC(=O)C2=CC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.